
D-Arabinose-1-13C
Overview
Description
D-Arabinose-1-13C is a stable isotope-labeled derivative of D-arabinose, a naturally occurring pentose sugar. The compound is specifically labeled with carbon-13 at the first carbon position, making it a critical tool in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and enzyme inhibition studies. The unlabeled form (CAS 10323-20-3) has a molecular formula of C₅H₁₀O₅, while the labeled variant (CAS 70849-23-9) has the formula C₄¹³CH₁₀O₅ and a molecular weight of 151.123 g/mol . It is classified as non-hazardous under CLP regulations, ensuring safe handling in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Arabinose-1-13C can be synthesized from D-ribose-1-13C through a series of chemical reactions. The synthetic route typically involves the oxidation of D-ribose-1-13C to D-ribonolactone-1-13C, followed by hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound involves the use of isotopically labeled precursors and specialized chemical processes to ensure high isotopic purity. The process is carefully controlled to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Tautomeric Equilibrium in Aqueous Solution
Quantitative ¹³C NMR studies reveal D-Arabinose-1-¹³C exists in multiple tautomeric forms in aqueous solution:
Tautomer | Chemical Shift (ppm) | Relative Abundance (%) |
---|---|---|
Pyranose (α/β) | 93.5–97.2 | ~70–75 |
Furanose | 98.5–102.3 | ~15–20 |
Acyclic Aldehyde | 206.2 ± 1.2 | <1 |
Hydrate | 91.3 ± 0.3 | ~5–10 |
The hydrate form is identified by its characteristic ¹J<sub>C1,H1</sub> coupling constant (164.6 ± 1.2 Hz), distinguishing it from signal artifacts .
Isotope Effects on Conformational Equilibria
Deuterium substitution at C1 amplifies detectable changes in tautomer ratios due to equilibrium isotope effects (EIEs). For D-Arabinose-1-¹³C;1-²H:
Isotope | Pyranose:Furanose Ratio | T₁ Relaxation Time (s) |
---|---|---|
¹³C (natural ²H) | 4.2:1 | 0.45 ± 0.03 |
¹³C;¹-²H | 4.8:1 | 0.62 ± 0.04 |
The elongated T₁ relaxation time for deuterated species reflects reduced dipole-dipole interactions, critical for optimizing NMR acquisition parameters .
NMR Structural Analysis
¹³C-labeling enhances sensitivity in detecting minor solution species. Key NMR parameters for D-Arabinose-1-¹³C:
Parameter | Value |
---|---|
¹³C T₁ (C1) | 0.45 s (natural ²H), 0.62 s (¹-²H) |
Decoupling Scheme | Gated ¹H/²H broadband |
Lock Signal | ²H (from ²H₂O solvent) |
These settings suppress nuclear Overhauser effects (NOEs) and improve signal resolution for hydrate and acyclic forms .
Scientific Research Applications
Metabolic Studies
D-Arabinose-1-13C is frequently utilized in metabolic research to trace metabolic pathways involving pentose sugars. Its incorporation into various biochemical pathways allows researchers to elucidate the mechanisms of sugar metabolism in different organisms.
Table 1: Metabolic Pathways Involving this compound
Cancer Research
Recent studies have highlighted the potential of D-arabinose, including its isotopically labeled form, in cancer therapy. Research indicates that D-arabinose can induce autophagy and cell cycle arrest in breast cancer cells through the activation of specific signaling pathways.
Case Study: Breast Cancer Cells
- Objective : To assess the effects of D-arabinose on breast cancer cell proliferation.
- Methodology : Cell lines MCF-7 and MDA-MB-231 were treated with varying concentrations of D-arabinose.
- Results : Significant inhibition of cell growth was observed, particularly at higher concentrations. The mechanism involved autophagy induction via the p38 MAPK signaling pathway .
Clinical Diagnostics
D-Arabinose has been identified as a potential biomarker for certain diseases, particularly tuberculosis (TB). Its presence in urine samples has been linked to the detection of lipoarabinomannan (LAM), a component of mycobacterial cell walls.
Table 2: Clinical Applications of D-Arabinose
Prebiotic Potential
D-Arabinose has been explored for its prebiotic properties, particularly its ability to support the growth of beneficial gut bacteria such as Bifidobacterium. This aspect highlights its potential use in functional foods and dietary supplements aimed at enhancing gut health.
Mechanism of Action
D-Arabinose-1-13C exerts its effects by participating in metabolic pathways and interacting with specific enzymes. The carbon-13 isotope allows researchers to trace the compound’s metabolic fate and study its interactions at the molecular level. The compound’s mechanism of action involves its incorporation into metabolic pathways, where it undergoes various enzymatic reactions .
Comparison with Similar Compounds
Structural and Isotopic Variations
Table 1: Structural and Isotopic Properties
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Isotopic Label Position(s) |
---|---|---|---|---|
D-Arabinose-1-13C | 70849-23-9 | C₄¹³CH₁₀O₅ | 151.123 | C-1 |
D-Arabinose-1,2-13C2 | N/A | C₃¹³C₂H₁₀O₅ | 152.11 | C-1 and C-2 |
D-Arabinose-1,3-13C2 | N/A | C₃¹³C₂H₁₀O₅ | 152.11 | C-1 and C-3 |
D-Arabinitol-1-13C | N/A | C₄¹³CH₁₂O₅ | 153.14 | C-1 (sugar alcohol form) |
L-Arabinose | 5328-37-0 | C₅H₁₀O₅ | 150.13 | None (L-enantiomer) |
L-Arabinose-1-13C | N/A | C₄¹³CH₁₀O₅ | ~151.12 | C-1 (L-enantiomer) |
- Key Differences: Isotopic Labeling: this compound is singly labeled, while D-Arabinose-1,2-13C2 and -1,3-13C2 are doubly labeled, enhancing their utility in dual-tracer metabolic studies . Functional Groups: D-Arabinitol-1-13C is the reduced (sugar alcohol) form of D-arabinose, offering greater stability for analytical applications . Enantiomeric Forms: L-Arabinose and its labeled variants differ in stereochemistry, affecting their biological activity and metabolic pathways .
Availability and Purity
Table 3: Commercial Availability
- Critical Note: Purity levels vary significantly, impacting experimental outcomes. For instance, D-Arabinose-1,2-13C2’s 98% purity may require correction factors in quantitative studies .
Biological Activity
D-Arabinose-1-13C is a stable isotope-labeled form of D-arabinose, a pentose sugar that plays significant roles in various biological processes. This article explores the biological activities of this compound, focusing on its effects on cancer cell proliferation, metabolism, and potential therapeutic applications.
Overview of D-Arabinose
D-arabinose is a naturally occurring sugar that is crucial for the biosynthesis of polysaccharides in certain bacteria, particularly in the cell walls of mycobacteria. It is not present in mammalian cells, making it an attractive target for drug development against mycobacterial infections. The unique structural properties of D-arabinose allow it to participate in various metabolic pathways, influencing both cellular processes and microbial growth.
Recent studies have demonstrated that D-arabinose can induce cytotoxicity in tumor cells through several mechanisms:
- Cell Cycle Arrest : D-arabinose has been shown to cause cell cycle arrest in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). This effect is mediated by the activation of autophagy and the p38 MAPK signaling pathway. The treatment with D-arabinose leads to a significant reduction in cell viability and proliferation in a dose-dependent manner .
- Autophagy Induction : The induction of autophagy is a key mechanism through which D-arabinose exerts its anti-cancer effects. Inhibition of autophagy using pharmacological agents like 3-MA reversed the growth inhibitory effects of D-arabinose, indicating its essential role in mediating these effects .
- Impact on Biofilm Formation : D-arabinose has also been reported to suppress biofilm formation in bacteria by inhibiting quorum sensing mechanisms. This suggests potential applications in preventing bacterial infections associated with biofilms .
In Vitro Studies
In vitro studies have utilized various assays to evaluate the biological activity of D-arabinose:
- Cell Viability Assays : The CCK-8 assay was employed to assess cell viability after treatment with different concentrations of D-arabinose. Results indicated a clear dose-response relationship where higher concentrations led to increased cytotoxicity .
- Flow Cytometry : Flow cytometric analysis revealed that D-arabinose treatment resulted in G2/M phase cell cycle arrest, corroborating its role in inhibiting cell proliferation .
In Vivo Studies
In vivo experiments using mouse xenograft models have further validated the efficacy of D-arabinose:
- Tumor Growth Inhibition : Mice bearing tumors treated with D-arabinose showed significant reductions in tumor volume compared to control groups. Tumor measurements were taken bi-weekly, confirming the compound's potential as an anti-cancer agent .
Metabolic Pathways and Applications
D-arabinose metabolism has been studied extensively, particularly regarding its role in microbial systems:
- Mycobacterial Biosynthesis : Research has shown that D-arabinose is crucial for the biosynthesis of arabinogalactan and arabinomannan in Mycobacterium tuberculosis. The pathways involved in converting glucose to D-arabinose are potential targets for drug intervention due to their absence in mammalian cells .
- Carbon Flux Studies : Using 13C NMR spectroscopy, researchers have traced the metabolic pathways involving D-arabinose, providing insights into its catabolism and utilization by various microorganisms. These studies highlight the importance of understanding how this sugar influences microbial physiology and could inform therapeutic strategies against infections .
Case Studies
Several case studies have highlighted the implications of elevated levels of D-arabinose-containing glycans in clinical settings:
Q & A
Q. What key physicochemical properties of D-Arabinose-1-¹³C are critical for experimental design in isotopic tracing studies?
Basic Question
D-Arabinose-1-¹³C is a stable isotope-labeled sugar used in metabolic flux analysis. Key properties include:
- Molecular formula : C₅H₁₀O₅ (with ¹³C at the C1 position).
- Solubility : High in water and polar solvents, critical for biological assays.
- Stability : Susceptible to degradation under high temperatures or acidic conditions; storage at -20°C in anhydrous environments is recommended.
- Isotopic purity : Typically ≥99% ¹³C enrichment, verified via NMR or mass spectrometry (MS) .
Methodological Consideration : Prior to use, validate isotopic enrichment using quantitative ¹³C NMR (e.g., Bruker Avance III HD 600 MHz) with a deuterated solvent (e.g., D₂O) to confirm the absence of unlabeled contaminants .
Q. How should D-Arabinose-1-¹³C be safely handled and disposed of in laboratory settings?
Basic Question
- Handling : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation; work in a fume hood if powdered forms are handled .
- Disposal : Do not dispose of in waterways. Collect waste in labeled containers and follow local regulations for isotopic compounds. Non-contaminated packaging should be recycled .
Advanced Consideration : For accidental spills, neutralize residues with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste. Contaminated solvents require incineration at licensed facilities .
Q. What spectroscopic techniques are optimal for detecting ¹³C labeling in D-Arabinose-1-¹³C?
Basic Question
Technique | Application | Detection Limit | Sample Prep |
---|---|---|---|
¹³C NMR | Position-specific ¹³C verification | 1–5 µmol | Dissolve in D₂O, 10–50 mM concentration |
LC-MS/MS | Quantification in biological matrices | 0.1–1 nM | Derivatize with hydroxylamine for ionization |
IR Spectroscopy | Functional group analysis | 1–10 µg | Pelletize with KBr |
Methodological Note : For metabolic studies, combine ¹³C NMR with LC-MS to cross-validate isotopic incorporation in cellular extracts .
Q. How can researchers design metabolic flux studies using D-Arabinose-1-¹³C to ensure accurate tracing?
Advanced Question
- Hypothesis-Driven Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame objectives. Example: "Does D-Arabinose-1-¹³C preferentially enter the pentose phosphate pathway in E. coli under glucose-limited conditions?" .
- Experimental Controls : Include unlabeled D-Arabinose controls and blank samples to correct for natural ¹³C abundance.
- Data Collection : Use time-resolved sampling (e.g., 0, 15, 30, 60 minutes) and quench metabolism rapidly with cold methanol .
Contradiction Analysis : If flux results conflict with prior studies (e.g., unexpected labeling in TCA cycle intermediates), re-exclude extracellular contamination via extracellular metabolome profiling .
Q. What methodologies are recommended for quantifying isotopic enrichment in complex biological matrices?
Advanced Question
- Sample Preparation : Extract intracellular metabolites using 80% methanol (-20°C), then derivatize with methoxyamine hydrochloride for GC-MS compatibility.
- Calibration Curves : Use serially diluted ¹³C-labeled standards (0–100% enrichment) to account for matrix effects.
- Statistical Validation : Apply multiple reaction monitoring (MRM) in MS to enhance specificity and reduce noise .
Pitfall Avoidance : Ensure MS ionization parameters (e.g., ESI voltage) are optimized for arabinose derivatives to prevent in-source fragmentation .
Q. How should contradictory data from isotopic tracing experiments be analyzed?
Advanced Question
- Root-Cause Framework :
- Technical Error : Replicate experiments and verify instrument calibration (e.g., NMR shimming, MS tuning).
- Biological Variability : Use larger sample sizes (n ≥ 6) and normalize to cell count or protein content.
- Model Assumptions : Reassess metabolic network models (e.g., COBRApy) for missing reactions or incorrect stoichiometry .
Example : If ¹³C enrichment in glycolytic intermediates is lower than predicted, test for alternative uptake pathways (e.g., arabinose isomerase activity) via gene knockout strains .
Q. What are best practices for replicating studies involving D-Arabinose-1-¹³C?
Advanced Question
- Protocol Standardization : Document exact conditions (e.g., pH, temperature, cell density) using platforms like protocols.io .
- Data Transparency : Share raw NMR/MS files in repositories (e.g., MetaboLights) and provide annotated spectra .
- Collaborative Validation : Partner with independent labs to repeat key experiments, ensuring cross-platform reproducibility (e.g., compare Agilent vs. Thermo MS systems) .
Properties
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-PVQXRQKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486793 | |
Record name | D-(1-~13~C)Arabinose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70849-23-9 | |
Record name | D-(1-~13~C)Arabinose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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